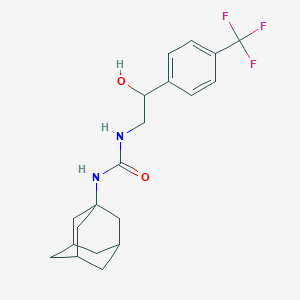

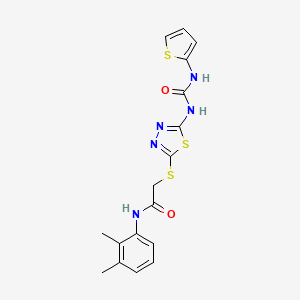

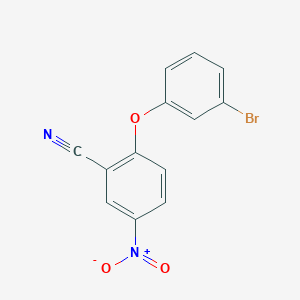

N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, an imidazole ring, a carboxamide group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound might have aromatic properties. The methoxyphenyl group could contribute to the compound’s lipophilicity, which might affect its behavior in biological systems .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been synthesized using methods such as 'one-pot' reductive cyclization, demonstrating the versatility of synthesis approaches for similar compounds (Bhaskar et al., 2019).

- Structural Elucidation : Advanced techniques like IR, 1H-NMR, 13C-NMR, and LC-MS are employed to elucidate the structure of such compounds, providing insights into their molecular configuration and potential functionalities (Bhaskar et al., 2019).

Biological and Pharmacological Potential

- Antitumor Properties : Related imidazole derivatives have shown curative activity against certain leukemias, suggesting the potential for anticancer applications (Stevens et al., 1984).

- Receptor Antagonism : Imidazole derivatives have been explored for their potential as receptor antagonists, which could be significant in developing treatments for various diseases, including hypertension (Carini et al., 1991).

Chemical Properties and Reactions

- Transmetallation Reactions : Studies have shown that certain imidazole derivatives can partake in transmetallation reactions, an important aspect in the field of coordination chemistry (Meyer et al., 2012).

- Crystal Structure Analysis : The crystal structure analysis of related compounds provides vital information regarding their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets (Wang et al., 2012).

Potential for Dual Inhibitory Activity

- Dual Inhibition of CDK and HDAC : Some imidazole derivatives have been identified as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), indicating their potential in cancer therapy (Cheng et al., 2020).

Novel Therapeutic Applications

- 5-HT3 Receptor Antagonists : These derivatives have been investigated as 5-HT3 receptor antagonists, which are relevant in treating conditions like irritable bowel syndrome and nausea associated with chemotherapy (Ohta et al., 1996).

Safety and Hazards

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4O3/c1-36-24-13-8-20(9-14-24)10-15-27(34)32-23-11-6-21(7-12-23)17-33-18-26(31-19-33)28(35)30-16-22-4-2-3-5-25(22)29/h2-9,11-14,18-19H,10,15-17H2,1H3,(H,30,35)(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACRAWWQYABONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

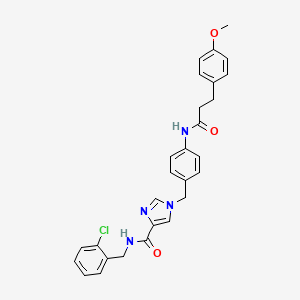

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)

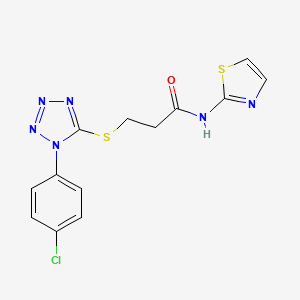

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)

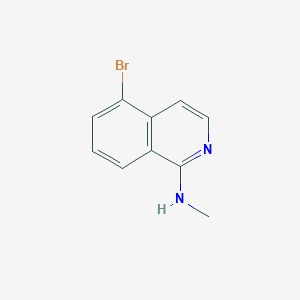

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)